Benzophenone-11

Overview

Description

Benzophenone-11 is a chemical compound that belongs to the family of benzophenones. It is widely used in the cosmetic industry as a sunscreen agent due to its excellent UV-absorbing properties. Benzophenone-11 is also used in scientific research for various purposes, including the study of the mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Sunscreen and Cosmetic Applications : Benzophenones, including Benzophenone-3 (a closely related compound), are commonly used in sunscreens and cosmetics to protect skin and hair from UV radiation. These compounds have been detected in human tissues and fluids, raising concerns about their potential endocrine-disrupting effects (Vela-Soria et al., 2011).

Environmental Impact : Studies have shown that Benzophenone-3 can be found in surface waters, sediments, and biota, highlighting the environmental impact of benzophenones. Research on Japanese medaka fish revealed that exposure to Benzophenone-3 at microgram per liter levels could disrupt endocrine balance and affect reproduction (Kim & Choi, 2014).

DNA Damage and Phototoxicity : Benzophenone can induce DNA photodamage, with research using quantum mechanics/molecular mechanics approaches to study the interaction between benzophenone and DNA (Dumont et al., 2015).

Toxicity and Human Health Risks : The presence of benzophenones in personal care products and their potential as endocrine disruptors have raised concerns about human health risks. Studies have explored their occurrence in different human tissues and their associations with diseases like endometriosis (Kunisue et al., 2012).

Photocatalytic Degradation : Research has been conducted on the photocatalytic degradation of Benzophenone-3, considering its environmental persistence and potential toxic effects. This includes studies on optimal conditions for degradation and identification of by-products (Zúñiga-Benítez et al., 2016).

Detection Methods : Methods for detecting benzophenones in various samples, such as human serum, have been developed to assess exposure levels. This includes techniques like dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry (Vela-Soria et al., 2014).

Future Directions

Benzophenones, including Benzophenone-11, are listed as emerging contaminants, which have been identified in the environment as well as in human fluids . Their accumulation and stability in the environment, combined with the revealed adverse effects on ecosystems, have triggered significant interest for research . Future research directions may include developing more effective methods for the extraction of benzophenones from environmental samples and assessing their presence and possible dangers .

properties

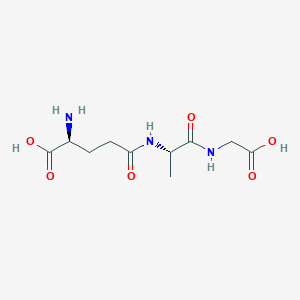

IUPAC Name |

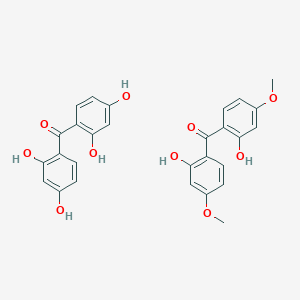

bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5.C13H10O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17;14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h3-8,16-17H,1-2H3;1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBIQTAAJCSNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O.C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021357 | |

| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzophenone-11 | |

CAS RN |

1341-54-4 | |

| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)